Germicidin B

Vue d'ensemble

Description

Germicidin A est un composé pyranone dérivé à l’origine de Streptomyces viridochromogenes. Il agit comme un inhibiteur autorégulateur réversible de la germination des spores et de l’élongation des hyphes dans le genre Streptomyces à des concentrations remarquablement faibles (aussi faibles que 200 pM)

Applications De Recherche Scientifique

Chemistry:: Germicidin A’s unique autoregulatory properties make it an exciting target for chemical studies. Researchers investigate its interactions with other molecules and its potential as a scaffold for novel compounds.

Biology:: In biology, germicidin A’s role in inhibiting spore germination and hyphal elongation provides insights into microbial growth control. It may also serve as a model for understanding similar regulatory mechanisms in other organisms.

Medicine:: Although germicidin A’s direct medical applications are limited, its autoregulatory properties inspire drug discovery efforts. Researchers explore analogs and derivatives for potential therapeutic use.

Industry:: Germicidin A’s industrial applications are yet to be fully realized. its unique properties may find use in biotechnology, agriculture, or materials science.

Mécanisme D'action

Le mécanisme exact par lequel la germicidin A exerce ses effets reste un domaine de recherche actif. Il implique probablement des cibles moléculaires et des voies de signalisation liées à la germination des spores et à l’inhibition de la croissance.

Analyse Biochimique

Biochemical Properties

Germicidin B is synthesized by Germicidin synthase, which exhibits broad substrate flexibility for acyl groups linked through a thioester bond to either coenzyme A (CoA) or acyl carrier protein (ACP) . This flexibility allows Germicidin synthase to utilize a variety of starter units in the synthesis of this compound .

Molecular Mechanism

This compound is synthesized by Germicidin synthase, a type III PKS . The enzyme employs acyl-ACP as a starter unit donor, and the catalytic efficiency of Germicidin synthase for acyl-ACP is 10-fold higher than for acyl-CoA . This suggests a strong preference toward carrier protein starter unit transfer .

Metabolic Pathways

This compound is involved in the polyketide synthesis pathway . It interacts with various enzymes and cofactors in this pathway, including Germicidin synthase

Méthodes De Préparation

Voies de synthèse : La biosynthèse de la germicidine A, B et C se produit par le biais d’une polykétide synthase de type III appelée germicidine synthase (Gcs). La Gcs présente une grande flexibilité de substrat, acceptant divers groupes acyles transportés et transférés par une liaison thioester soit par la coenzyme A (CoA) soit par la protéine porteuse d’acyle (ACP). Les structures cristallines de la Gcs révèlent une structure de type III caractéristique, avec une insertion inhabituelle de 40 résidus à l’interface du dimère .

Production industrielle : Bien que la germicidine A soit principalement produite par les espèces de Streptomyces, les méthodes de production à l’échelle industrielle ne sont pas largement rapportées. Des recherches supplémentaires sont nécessaires pour explorer la synthèse à grande échelle et l’optimisation.

Analyse Des Réactions Chimiques

La germicidin A subit diverses réactions, notamment l’oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions restent un domaine d’étude actif. Les principaux produits formés à partir de ces réactions contribuent à son activité biologique.

4. Applications de la recherche scientifique

Chimie : Les propriétés autorégulatrices uniques de la germicidin A en font une cible intéressante pour les études chimiques. Les chercheurs étudient ses interactions avec d’autres molécules et son potentiel en tant qu’échafaudage pour de nouveaux composés.

Biologie : En biologie, le rôle de la germicidin A dans l’inhibition de la germination des spores et de l’élongation des hyphes fournit des informations sur le contrôle de la croissance microbienne. Elle peut également servir de modèle pour comprendre des mécanismes de régulation similaires dans d’autres organismes.

Médecine : Bien que les applications médicales directes de la germicidin A soient limitées, ses propriétés autorégulatrices inspirent les efforts de découverte de médicaments. Les chercheurs explorent des analogues et des dérivés pour une utilisation thérapeutique potentielle.

Industrie : Les applications industrielles de la germicidin A restent à être pleinement réalisées. Ses propriétés uniques peuvent trouver une application en biotechnologie, en agriculture ou en science des matériaux.

Comparaison Avec Des Composés Similaires

La germicidin A se distingue par sa fonction autorégulatrice. Des composés similaires comprennent la germicidine B, la germicidine C et la surugapyrone A (germicidine D), qui inhibent toutes la germination des spores .

Activité Biologique

Germicidin B, a compound derived from Streptomyces species, particularly Streptomyces viridochromogenes, has garnered attention due to its unique biological activities, particularly its role as an autoregulatory germination inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, effects on spore germination, and comparative studies with other compounds.

Chemical Structure and Properties

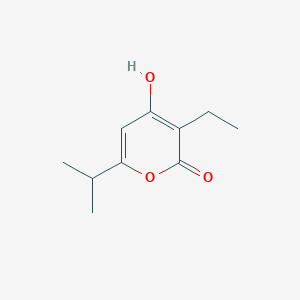

This compound is classified as a pyranone antibiotic, with the chemical formula . It is characterized by a structure that includes a 6-(2-butyl)-3-ethyl-4-hydroxy-2-pyrone backbone, which contributes to its biological activity. The compound exhibits significant inhibitory effects on spore germination at low concentrations.

This compound functions primarily as an autoregulatory inhibitor of spore germination in Streptomyces. Research indicates that it can inhibit the germination of its own arthrospores at concentrations as low as 200 pM (40 pg/ml) and has an ID50 of approximately 100 μM for inhibiting germination in other species such as Lepidium sativum (cress) .

Inhibition of Germination

- Concentration-Dependent Effects : Studies have shown that higher concentrations of this compound can inhibit key enzymes such as porcine Na+/K+-activated ATPase, which is critical for cellular functions .

- Reversibility : The inhibition of spore germination by this compound is reversible. Spores treated with the compound can regain their ability to germinate upon removal and recultivation in fresh media .

Comparative Studies

This compound has been compared with other compounds such as fumigermin. Both compounds exhibit similar anti-germination effects against spores of S. rapamycinicus, demonstrating their potential utility in controlling fungal growth .

| Compound | Source | Activity | ID50 Concentration |

|---|---|---|---|

| This compound | Streptomyces viridochromogenes | Inhibits spore germination | 100 μM |

| Fumigermin | Fungal species | Inhibits spore germination | Similar to this compound |

Case Studies and Research Findings

- Autoregulation in Streptomyces : this compound was identified as the first known autoregulative inhibitor of spore germination in the genus Streptomyces. It plays a crucial role in maintaining the balance between spore dormancy and germination, ensuring that spores only germinate under favorable conditions .

- Impact on Plant Growth : The inhibitory effect of this compound extends beyond microbial interactions; it also affects plant growth. For instance, it has been shown to retard the growth of cress seedlings when applied at higher concentrations .

- Biosynthetic Pathways : Recent studies have suggested that this compound and its analogs are produced via complex biosynthetic pathways involving type III polyketide synthases (PKSs) that interact with fatty acid biosynthesis . This highlights the intricate relationship between microbial secondary metabolism and ecological interactions.

Propriétés

IUPAC Name |

3-ethyl-4-hydroxy-6-propan-2-ylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-4-7-8(11)5-9(6(2)3)13-10(7)12/h5-6,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBDLUWYHDLLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(OC1=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336197 | |

| Record name | Germicidin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150973-78-7 | |

| Record name | Germicidin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the potential applications of Germicidin B as an antimicrobial agent?

A: this compound has demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), both significant human pathogens. [] This suggests potential applications in developing new treatments for infections caused by these drug-resistant bacteria. Further research is needed to explore its efficacy and safety in clinical settings.

Q2: What other bioactive compounds have been found alongside this compound in Streptomyces sp. VITBRK3?

A: In addition to this compound, researchers identified strepturidine, anthranilic acid, and indole-3-acetic acid in extracts of Streptomyces sp. VITBRK3. [] These compounds may also contribute to the observed antimicrobial activity of the extract.

Q3: Has this compound been isolated from other sources besides Streptomyces sp. VITBRK3?

A: Yes, this compound has been isolated from other marine-derived Streptomyces species, such as Streptomyces sp. MDW-06, alongside related compounds like Germicidin A, isogermicidin A, and isothis compound. [, ] This highlights the potential of marine microorganisms as sources of novel bioactive compounds.

Q4: Are there any studies investigating the structure-activity relationships of this compound and its analogs?

A: While the provided research doesn't delve into specific structure-activity relationship studies for this compound, one study identified that 4-(2-Aminoethyl)phenyl acetate, this compound, phenylacetic acid, isogermicidin A, and germicidin C, all isolated from a Streptomyces sp., displayed significant inhibitory activity against hexokinase II. [] This finding suggests that further exploration of structural variations within this class of compounds could be valuable for identifying key pharmacophores and optimizing their activity.

Q5: What analytical techniques have been employed to identify and characterize this compound?

A: Researchers utilized a combination of High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) analysis to isolate and identify this compound in Streptomyces sp. VITBRK3 extracts. [] Further structural confirmation likely involved techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), although these details are not explicitly mentioned in the provided abstracts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.